

3,4,5-Trichloropyridine: A Technical Overview of its Chemical Properties

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Compound of Interest

Compound Name: 3,4,5-Trichloropyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **3,4,5-Trichloropyridine** is a chlorinated derivative of pyridine that serves as a crucial intermediate in the synthesis of a variety of compounds, particularly in the agrochemical and pharmaceutical industries.^[1] Its unique chemical structure, characterized by three chlorine atoms on the pyridine ring, imparts specific reactivity and properties that make it a valuable building block for developing new therapeutic agents and crop protection solutions.^[1] This document provides an in-depth guide to the chemical properties, synthesis, and reactivity of **3,4,5-trichloropyridine**.

Core Chemical and Physical Properties

3,4,5-Trichloropyridine is a stable, chlorine-containing heterocyclic compound.^[2] At room temperature, it typically appears as an off-white to yellow crystalline powder or a colorless to light yellow liquid.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₅ H ₂ Cl ₃ N	[1]
Molecular Weight	182.44 g/mol	[1]
Appearance	Off-white to yellow crystalline powder or colorless to light yellow liquid	[1][2]
Melting Point	75-77 °C (decomposes)	[3][4]
Boiling Point	~245-247 °C	[2]
Density	~1.56 g/cm ³	[2]
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and acetone	[2]
CAS Number	33216-52-3	[1]

Chemical Reactivity and Stability

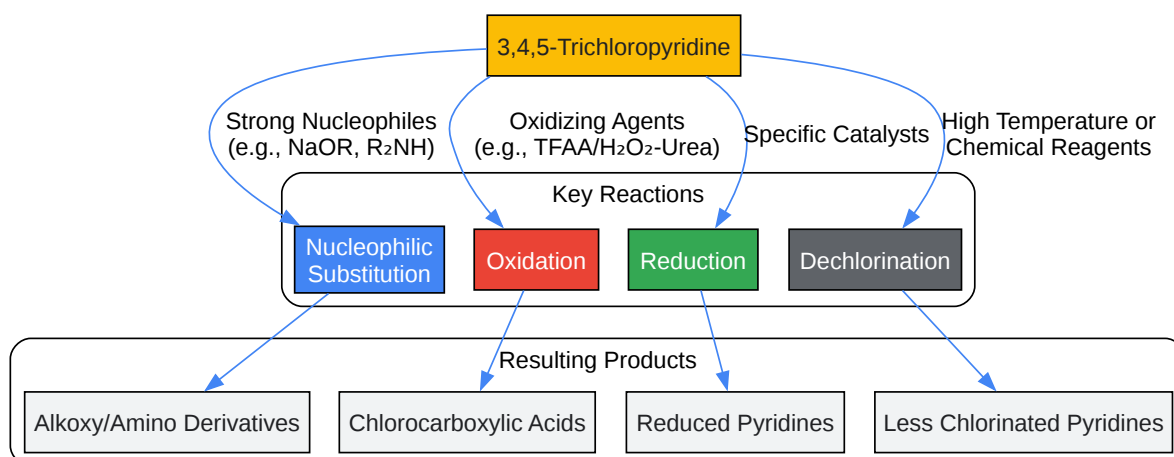
The chemical behavior of **3,4,5-trichloropyridine** is largely dictated by the electron-withdrawing nature of the three chlorine atoms, which reduces the electron density of the pyridine ring.[2] This electronic effect makes the compound less susceptible to electrophilic substitution compared to pyridine itself.[2]

Nucleophilic Substitution: The chlorine atoms on the ring are susceptible to replacement by nucleophilic reagents.[2] Strong nucleophiles, such as alkoxides and amines, can displace the chlorine atoms to form new derivatives. This reactivity is fundamental to its use in synthesizing various drug and pesticide intermediates.[2]

Oxidation: **3,4,5-Trichloropyridine** can undergo oxidation. For instance, it reacts with trifluoroacetic anhydride (TFAA) in the presence of a hydrogen peroxide-urea complex.[3][4] Under certain conditions, the pyridine ring can be oxidized and opened to form chlorocarboxylic acids.[2]

Reduction: The pyridine ring of **3,4,5-trichloropyridine** can be reduced, though this typically requires specific catalysts and reaction conditions to form the corresponding reduced products.
[2]

Dechlorination: At high temperatures or in specific chemical environments, **3,4,5-trichloropyridine** can be dechlorinated.[2] This can be achieved either through thermal processes or with chemical reagents, leading to pyridine derivatives with fewer chlorine substituents.[2]



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Caption: Chemical reactivity pathways of **3,4,5-trichloropyridine**.

Experimental Protocols

Synthesis of **3,4,5-Trichloropyridine**:

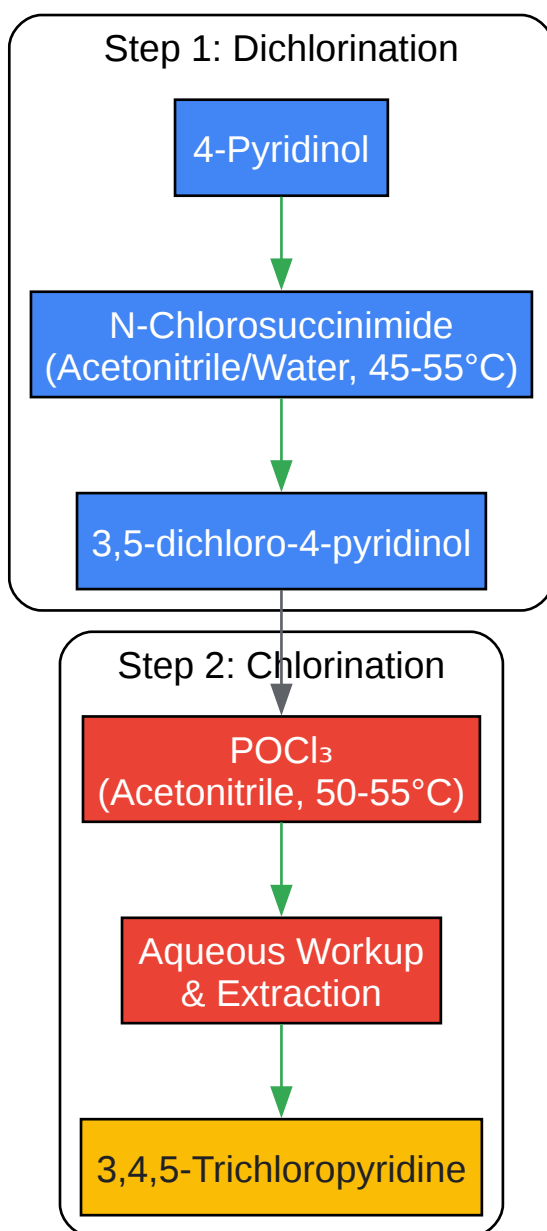
A common method for the preparation of **3,4,5-trichloropyridine** involves a two-step process starting from 4-pyridinol.[5]

Step 1: Synthesis of 3,5-dichloro-4-pyridinol

- A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 volumes) and water (0.1 volumes) is heated to 40°C with stirring.[5]
- N-chlorosuccinimide (2.2 equivalents) is added in portions to the heated solution.[5]
- The reaction mixture is stirred at 45-55°C for 6-8 hours, with the reaction progress monitored by HPLC.[5]
- After the reaction is complete, the mixture is cooled and stirred for an additional 3-4 hours.[5]
- The resulting solid is filtered and washed sequentially with acetonitrile (2.0 volumes) and water (7.0 volumes).[5]
- The product, 3,5-dichloro-4-pyridinol, is dried in an oven to a constant weight.[5]

Step 2: Synthesis of **3,4,5-Trichloropyridine**

- Phosphorus oxychloride (POCl_3 , 2.0 equivalents) is added to a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes).[5]
- The reaction mixture is heated to 50-55°C and stirred for 24 hours, with progress monitored by HPLC.[5]
- Upon completion, the mixture is cooled and slowly poured into water (5.0 volumes) maintained at 2-10°C.[5]
- The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 using a 50% aqueous NaOH solution.[5]
- The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, 2 x 10.0 volumes).[5]



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